molecular formula C8H7N3O2 B14490073 4-Hydrazinyl-2H-1,3-benzoxazin-2-one CAS No. 65739-72-2

4-Hydrazinyl-2H-1,3-benzoxazin-2-one

Cat. No.: B14490073
CAS No.: 65739-72-2
M. Wt: 177.16 g/mol
InChI Key: NMMZCZYCHFMPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-2H-1,3-benzoxazin-2-one is a benzoxazinone derivative, a class of heterocyclic compounds recognized for their rigid planar structure and diverse biological activities . The hydrazinyl functional group at the 4-position makes this compound a highly valuable synthetic intermediate and a promising scaffold in medicinal chemistry. It is primarily used in research and development for constructing more complex molecules, particularly in the synthesis of novel active compounds. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the bioactivity of the benzoxazinone core, which has been investigated for its potential ecological and pharmacological roles . Its applications extend to serving as a key precursor in organic synthesis and drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65739-72-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-hydrazinyl-1,3-benzoxazin-2-one

InChI

InChI=1S/C8H7N3O2/c9-11-7-5-3-1-2-4-6(5)13-8(12)10-7/h1-4H,9H2,(H,10,11,12)

InChI Key

NMMZCZYCHFMPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)O2)NN

Origin of Product

United States

Preparation Methods

Cyclization of Salicylamide Derivatives

A foundational approach involves cyclizing salicylamide precursors to form the benzoxazinone ring. In one patented method, salicylic acid reacts with salicylamide in the presence of p-toluenesulfonyl chloride and a base (e.g., potassium carbonate), yielding 2-(2-hydroxyphenyl)-benzoxazin-4-one. This intermediate, though distinct from the target compound, demonstrates the feasibility of using carbodiimide-like condensing agents for ring closure.

Mechanistic Insight :
The reaction proceeds via in situ activation of salicylic acid’s carboxylic group by p-toluenesulfonyl chloride, forming a mixed anhydride. Nucleophilic attack by salicylamide’s amine group initiates cyclization, driven by the Thorpe-Ingold effect to favor six-membered ring formation.

Reaction Conditions :

Parameter Details
Solvent Dichloromethane or toluene
Temperature 25–30°C (initial), reflux (40–45°C)
Yield 79% after purification

Chloroformate-Mediated Cyclization

An alternative method employs aryl chloroformates to avoid toxic phosgene. For example, 4-nitrophenyl chloroformate reacts with amino alcohols under basic conditions to form carbamate intermediates, which cyclize to 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. While this patent focuses on unsubstituted benzoxazinones, substituting the amino alcohol with a hydrazine-containing analog could theoretically yield the target compound.

Key Advantages :

  • Eliminates phosgene, enhancing safety.
  • Scalable under mild conditions (20–50°C).

Post-cyclization functionalization often involves substituting a leaving group (e.g., chloride) with hydrazine. Although no direct examples exist in the cited sources, analogous reactions in benzoxazinone chemistry suggest feasibility. For instance, Deferasirox synthesis involves condensing 2-(2-hydroxyphenyl)-benzoxazin-4-one with 4-hydrazinobenzoic acid. Adapting this, hydrazine could displace a 4-chloro substituent under basic conditions.

Proposed Reaction Pathway :

  • Chlorination : Introduce chlorine at the 4-position using POCl₃ or PCl₅.
  • Substitution : React with excess hydrazine hydrate in ethanol at reflux.

Challenges :

  • Competing hydrolysis of the lactam ring under acidic/basic conditions.
  • Steric hindrance at the 4-position may reduce yield.

Condensation with Hydrazine Derivatives

Direct incorporation of hydrazine during ring synthesis offers a streamlined approach. A silver-catalyzed domino reaction, as reported for related benzoxazinones, could potentially integrate hydrazine nucleophiles. In such cascades, α-alkylidene cyclic carbonates isomerize to carbamates, which then undergo ring expansion. Introducing hydrazine at the isomerization stage might yield the desired product.

Hypothetical Optimization :

Variable Impact on Yield
Catalyst Loading 5–10 mol% AgNO₃ maximizes turnover
Solvent Polarity Polar aprotic solvents (e.g., DMF) favor hydrazine incorporation
Temperature 60–80°C balances kinetics and stability

Industrial-Scale Synthesis and Optimization

Solvent and Base Selection

Industrial protocols prioritize cost-effectiveness and safety. The use of toluene as a solvent in Deferasirox intermediate synthesis reduces costs compared to dichloromethane, while aqueous bases (e.g., KOH) simplify workup.

Case Study :
A biphasic system (toluene/water) achieved 79% yield in isolating 2-(2-hydroxyphenyl)-benzoxazin-4-one, with the organic phase retaining the product. Similar strategies could apply to hydrazinyl derivatives.

Purity and Byproduct Management

Residual solvents (e.g., isopropyl alcohol) in final products pose challenges, as seen in Deferasirox synthesis (15,000–20,000 ppm IPA). Crystallization from methylene chloride or methanol mitigates this, though process parameters (cooling rate, stirring time) require tight control.

Analytical Characterization

Confirming the structure of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one necessitates:

  • NMR : Distinct signals for the hydrazinyl NH₂ (δ 4.5–5.5 ppm) and lactam carbonyl (δ 160–165 ppm).
  • MS : Molecular ion peak at m/z 191 (C₈H₇N₃O₂).
  • XRD : Crystallographic data to confirm regiochemistry.

Applications and Derivatives

The hydrazinyl group enables further functionalization, such as:

  • Triazole Formation : Reacting with aldehydes/ketones via cyclocondensation.
  • Metal Chelation : Iron(III) binding for therapeutic applications, inspired by Deferasirox.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives .

Scientific Research Applications

4-Hydrazinyl-2H-1,3-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of benzoxazinone derivatives vary significantly based on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Benzoxazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Synthesis Method Reference
4-Hydrazinyl-2H-1,3-benzoxazin-2-one* 4-NH-NH₂ C₈H₇N₃O₂ 177.16 Hypothetical (Antimicrobial) Hydrazine reaction with benzoxazinone precursor -
Caroxazone (2-Oxo-2H-1,3-benzoxazine-3(4H)-acetamide) 3-Acetamide C₁₀H₁₀N₂O₃ 206.20 Antidepressant Condensation of anthranilic acid with acetyl chloride
2-Methyl-2H-1,3-benzoxazin-4(3H)-one 2-Methyl C₉H₉NO₂ 163.18 Not reported Acetylation of anthranilic acid derivatives
7-Hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one 7-OH, 3-(4-MeO-Ph) C₁₅H₁₃NO₄ 271.27 Not reported Organocatalytic cyclization of carbamates
Efavirenz 6-Cl, 4-(Cyclopropylethynyl), 4-CF₃ C₁₄H₉ClF₃NO₂ 315.68 Antiretroviral (HIV) Multi-step synthesis involving chiral resolution

Key Findings:

Structural Influence on Activity: The acetamide group in Caroxazone confers antidepressant properties by modulating neurotransmitter reuptake . Halogen and CF₃ groups in Efavirenz enhance binding to HIV reverse transcriptase, demonstrating the impact of electron-withdrawing substituents .

Synthetic Pathways: Caroxazone is synthesized via condensation of anthranilic acid with acetyl chloride in dichloromethane . Methoxyphenyl-substituted derivatives are prepared using organocatalysts (e.g., 444 in ) to stabilize intermediates during cyclization .

Physicochemical Properties :

  • Hydrophilicity : Hydroxyl or hydrazinyl groups increase water solubility, whereas methoxy or aryl groups enhance lipophilicity .
  • Stability : Electron-withdrawing substituents (e.g., Cl, CF₃) improve metabolic stability, as seen in Efavirenz’s long half-life (40–55 hours) .

Q & A

Q. What are the common synthetic routes for preparing 4-Hydrazinyl-2H-1,3-benzoxazin-2-one?

  • Methodological Answer : The compound is typically synthesized via cyclization of 2-hydroxybenzimidic acid derivatives with carbonyl reagents (e.g., phosgene or thiophosgene) to form the benzoxazinone core . Subsequent hydrazine substitution can be achieved by reacting intermediates like 2-chloroacetyl-substituted benzoxazinones with hydrazine hydrate under reflux in butanol, followed by purification via recrystallization . Key steps include monitoring reaction progress using TLC and optimizing solvent systems (e.g., pyridine or DMF) for intermediate stability .

Q. How is the structural characterization of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one performed?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:
  • FTIR : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for hydrazinyl, C=O at ~1700 cm⁻¹ for the oxazinone ring) .
  • NMR : ¹H and ¹³C NMR resolve substituent positions and confirm ring closure .
  • X-ray crystallography : Provides definitive bond lengths and angles, critical for confirming stereochemistry .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What factors influence the stability of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one under experimental conditions?

  • Methodological Answer : Stability is pH- and solvent-dependent. In aqueous solutions, the hydrazinyl group may hydrolyze under acidic or basic conditions. Thermal stability tests (TGA/DSC) show decomposition above 150°C . Storage in inert atmospheres (N₂/Ar) at −20°C in amber vials minimizes oxidation and photodegradation .

Advanced Research Questions

Q. How can researchers investigate the interactions between 4-Hydrazinyl-2H-1,3-benzoxazin-2-one and biological macromolecules like DNA?

  • Methodological Answer :
  • Spectroscopic techniques : UV-Vis titration detects hypochromism/bathochromism shifts indicative of intercalation or groove binding .
  • Viscosity measurements : Increased DNA viscosity suggests intercalation, while minimal changes imply surface binding .
  • DFT calculations : Model binding energies and electron density distribution to predict interaction modes (e.g., hydrogen bonding with nucleobases) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

Q. How should contradictions in experimental data related to 4-Hydrazinyl-2H-1,3-benzoxazin-2-one be addressed?

  • Methodological Answer : Contradictions (e.g., conflicting binding affinities in DNA studies) require iterative validation:
  • Cross-technique consistency : Compare results from spectroscopy, viscometry, and computational models .
  • Control experiments : Rule out solvent or buffer interference by repeating assays in varying conditions .
  • Statistical analysis : Apply multivariate regression to identify outliers or confounding variables .
  • Peer review : Engage collaborators to replicate findings and resolve methodological discrepancies .

Q. What advanced computational methods are used to predict the electronic properties of 4-Hydrazinyl-2H-1,3-benzoxazin-2-one?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .
  • Molecular docking : Simulates ligand-protein/DNA interactions using software like AutoDock Vina .
  • Molecular dynamics (MD) : Assesses conformational stability in solvated environments over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.